(3,6-Difluoro-2-methylphenyl)(methyl)sulfane
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Overview
Description
(3,6-Difluoro-2-methylphenyl)(methyl)sulfane is an organic compound characterized by the presence of fluorine, methyl, and sulfane groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,6-Difluoro-2-methylphenyl)(methyl)sulfane typically involves the reaction of 3,6-difluoro-2-methylphenol with a methylating agent in the presence of a sulfur source. Common reagents used in this synthesis include methyl iodide and sodium hydrosulfide. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle large volumes of reactants. The reaction conditions are optimized to maximize yield and minimize by-products. Purification steps such as distillation or recrystallization are employed to obtain the final product with the required specifications .
Chemical Reactions Analysis
Types of Reactions
(3,6-Difluoro-2-methylphenyl)(methyl)sulfane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the compound to its corresponding thiol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.
Reduction: Lithium aluminum hydride; performed in anhydrous conditions to prevent side reactions.
Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar solvents under reflux conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
(3,6-Difluoro-2-methylphenyl)(methyl)sulfane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules
Biology: Investigated for its potential as a bioactive molecule. The compound’s fluorine atoms can enhance its metabolic stability and bioavailability.
Medicine: Explored for its potential therapeutic properties. Fluorinated compounds are often studied for their ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3,6-Difluoro-2-methylphenyl)(methyl)sulfane involves its interaction with molecular targets through its fluorine and sulfur functionalities. The fluorine atoms can form strong hydrogen bonds with biological molecules, enhancing the compound’s binding affinity. The sulfur atom can participate in redox reactions, influencing the compound’s reactivity and stability. These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- (3,6-Difluoro-2-(methoxymethoxy)phenyl)(methyl)sulfane
- (2,3-Difluoro-6-methoxy-4-methylphenyl)(methyl)sulfane
Uniqueness
(3,6-Difluoro-2-methylphenyl)(methyl)sulfane is unique due to the specific positioning of its fluorine and methyl groups on the phenyl ring. This arrangement can influence the compound’s chemical reactivity and biological activity, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C8H8F2S |
---|---|
Molecular Weight |
174.21 g/mol |
IUPAC Name |
1,4-difluoro-2-methyl-3-methylsulfanylbenzene |
InChI |
InChI=1S/C8H8F2S/c1-5-6(9)3-4-7(10)8(5)11-2/h3-4H,1-2H3 |
InChI Key |
YMRKJCRPLDMPML-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1SC)F)F |
Origin of Product |
United States |
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